Cocaethylene-d3

概要

説明

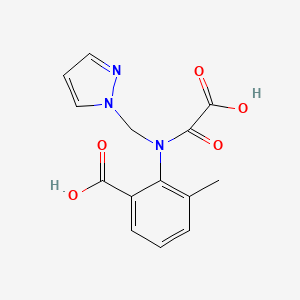

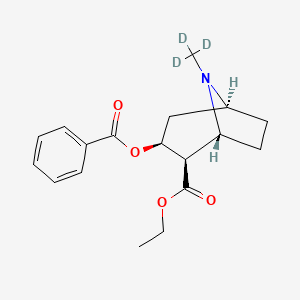

Cocaethylene-d3 is a compound with the molecular formula C18H23NO4 . It is an analog of benzoylecgonine and is a metabolite of cocaine formed in the presence of ethanol . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

Cocaethylene-d3 is formed exclusively during the co-administration of cocaine and alcohol . The drugs in the sample are extracted by cation-exchange solid phase extraction .

Molecular Structure Analysis

The IUPAC name for Cocaethylene-d3 is ethyl (1 R ,2 R ,3 S ,5 S )-3-benzoyloxy-8- (trideuteriomethyl)-8-azabicyclo [3.2.1]octane-2-carboxylate . The structures of cocaine, benzoylecgonine, and cocaethylene are similar .

Chemical Reactions Analysis

Cocaethylene-d3 is refractory to derivatization . The residue is incubated with pentafluoropropionic acid anhydride and pentafluoropropanol to form pentafluoropropionyl derivatives of ecgonine methyl ester and benzoylecgonine .

Physical And Chemical Properties Analysis

Cocaethylene-d3 has a molecular weight of 320.4 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 6 . Its Exact Mass and Monoisotopic Mass are 320.18153845 g/mol .

科学的研究の応用

Cardiovascular Effects

Cocaethylene, a metabolite of cocaine and alcohol, significantly inhibits the cardiac sodium channel Nav1.5, exhibiting state-dependent binding with high affinity for inactivated channels. This indicates its potential impact on cardiovascular health and cardiac functions (O'leary, Digregorio, & Chahine, 2003).

Nervous System Impacts

Cocaethylene has been utilized as a model compound in studies of cocaine reward and potential therapies for cocaine dependence. Its local anesthetic properties, demonstrated through its effects on rat peripheral nerves, provide insights into the reinforcing effects of dopamine uptake inhibitors (Tokuno et al., 2004).

Pharmacokinetics and Physiology

Studies comparing intravenous cocaethylene and cocaine in humans reveal that cocaethylene is less potent in elevating heart rate and producing subjective effects compared to cocaine, with a slower clearance rate (Hart, Jatlow, Sevarino, & McCance-Katz, 2000).

Toxicity Comparison

Research comparing the acute toxicity of cocaethylene to cocaine indicates that cocaethylene is more potent in mediating lethality, suggesting its greater potential for harm in certain contexts (Hearn et al., 1991).

Cardiomyopathy and Immune Response

Cocaethylene's direct effect on heart function and its exacerbation of cardiomyopathy during viral infections in murine AIDS models point to its significant impact on cardiac health and immune response (Liu et al., 2002).

Analytical Detection

Analytical methods developed to quantify cocaethylene in blood and tissues have enabled more detailed studies of its incidence and potential effects in cases of combined cocaine and ethanol use, shedding light on its role in drug toxicity and interaction (Hime et al., 1991).

Cocaethylene Cardiotoxicity

Studies demonstrate that cocaethylene's acute cardiovascular effects are comparable to those of cocaine but less toxic than the combination of cocaine and ethanol. This insight is crucial for understanding the risks associated with polydrug use (Henning & Wilson, 1996).

Brain Function and Behavior

Cocaethylene's effects on brain systems and behavior are notable, particularly in the context of polydrug addiction. Its impact on trans-synaptic transmission and pathological behaviors linked to chronic drug dependency offers a unique perspective on addiction mechanisms (Horowitz & Torres, 1999).

Hepatotoxicity

Cocaethylene exhibits hepatotoxic potential in mice, indicating its role in liver damage and the mechanisms underlying its toxicity, which are similar to those of cocaine (Roberts et al., 1992).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13-,14+,15-,16+/m0/s1/i2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPOSNRHZIWLLL-UUFWDTOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016158 | |

| Record name | Cocaethylene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cocaethylene-d3 | |

CAS RN |

136765-30-5 | |

| Record name | Cocaethylene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136765-30-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid](/img/structure/B6594713.png)